molecular formula C16H11N5O B11497528 2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine

2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine

Cat. No.: B11497528
M. Wt: 289.29 g/mol
InChI Key: AZONVHHDGLTCLP-UHFFFAOYSA-N
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Description

2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine is a heterocyclic compound that features a unique combination of pyrrole, phenyl, oxadiazole, and pyrazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electrochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,2,5-oxadiazole-3,4-diamine with α-diketones, such as 2,5-hexanedione, under Paal–Knorr reaction conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, often at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine is unique due to its combination of pyrrole, phenyl, oxadiazole, and pyrazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

5-pyrazin-2-yl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H11N5O/c1-2-10-21(9-1)13-5-3-12(4-6-13)15-19-16(22-20-15)14-11-17-7-8-18-14/h1-11H

InChI Key

AZONVHHDGLTCLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=NC=CN=C4

Origin of Product

United States

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